molecular formula C16H19NO2S2 B7663833 1,1-dioxo-N-(2-thiophen-2-ylpropyl)-3,4-dihydro-2H-thiochromen-4-amine

1,1-dioxo-N-(2-thiophen-2-ylpropyl)-3,4-dihydro-2H-thiochromen-4-amine

Cat. No.: B7663833
M. Wt: 321.5 g/mol
InChI Key: ZDWGQLAKDFWHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-dioxo-N-(2-thiophen-2-ylpropyl)-3,4-dihydro-2H-thiochromen-4-amine is a chemical compound that belongs to the thiochromene family. It has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1,1-dioxo-N-(2-thiophen-2-ylpropyl)-3,4-dihydro-2H-thiochromen-4-amine is not fully understood. However, it has been suggested that the compound may act by inhibiting the NF-κB pathway, which is involved in inflammation and cancer. The compound may also act by scavenging free radicals, which are involved in oxidative stress and aging.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. The compound has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. Additionally, the compound has been shown to have antioxidant properties, which may protect against oxidative stress and aging.

Advantages and Limitations for Lab Experiments

1,1-dioxo-N-(2-thiophen-2-ylpropyl)-3,4-dihydro-2H-thiochromen-4-amine has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have high yield and purity. The compound is also stable under normal laboratory conditions. However, the compound has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain biological systems. Additionally, the compound has not been extensively studied in vivo, which may limit its potential applications.

Future Directions

There are several future directions for the study of 1,1-dioxo-N-(2-thiophen-2-ylpropyl)-3,4-dihydro-2H-thiochromen-4-amine. One direction is to study the compound in more detail in vivo, to determine its potential applications in animal models. Another direction is to study the compound in combination with other drugs, to determine its potential synergistic effects. Additionally, the compound may be studied for its potential use as a fluorescent probe for imaging biological systems. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of 1,1-dioxo-N-(2-thiophen-2-ylpropyl)-3,4-dihydro-2H-thiochromen-4-amine involves a multi-step process that includes the reaction of 3-thiophen-2-ylprop-2-enal with ethyl acetoacetate, followed by a Michael addition reaction with thioacetamide. The final product is obtained after a cyclization reaction and purification steps. The synthesis method has been optimized for high yield and purity.

Scientific Research Applications

1,1-dioxo-N-(2-thiophen-2-ylpropyl)-3,4-dihydro-2H-thiochromen-4-amine has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has also been studied for its potential use as a fluorescent probe for imaging biological systems.

Properties

IUPAC Name

1,1-dioxo-N-(2-thiophen-2-ylpropyl)-3,4-dihydro-2H-thiochromen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c1-12(15-6-4-9-20-15)11-17-14-8-10-21(18,19)16-7-3-2-5-13(14)16/h2-7,9,12,14,17H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWGQLAKDFWHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCS(=O)(=O)C2=CC=CC=C12)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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